molecular formula C8H7NO4S B3023447 [(2-Nitrophenyl)sulfanyl]acetic acid CAS No. 6375-65-1

[(2-Nitrophenyl)sulfanyl]acetic acid

Cat. No.: B3023447
CAS No.: 6375-65-1
M. Wt: 213.21 g/mol
InChI Key: PINPTHMYKLERLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2-Nitrophenyl)sulfanyl]acetic acid (C₈H₇NO₄S, molecular weight 213.21 g/mol) is a sulfur-containing aromatic compound with a nitro group in the ortho position of the phenyl ring. Its structure comprises a sulfanyl (thioether) linkage connecting the phenyl group to the acetic acid moiety. This compound is primarily utilized in organic synthesis, polymer chemistry, and as a building block for heterocyclic derivatives. Its nitro group enhances electrophilic reactivity, while the sulfanyl bridge contributes to coordination chemistry and redox activity .

Key properties include:

  • Molecular formula: C₈H₇NO₄S
  • Melting point: 141–142.5°C (yellow needles from ethanol) .
  • Toxicity: Mutagenic activity observed in microbial assays (e.g., 500 µg/plate in Salmonella tests) .

Properties

IUPAC Name

2-(2-nitrophenyl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINPTHMYKLERLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20901348
Record name NoName_452
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20901348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6375-65-1
Record name 2-[(2-Nitrophenyl)thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6375-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Nitrophenyl)sulfanyl]acetic acid typically involves the nitration of phenylacetic acid followed by the introduction of a sulfanyl group. One common method includes the reaction of phenylacetic acid with nitric acid to form 2-nitrophenylacetic acid. This intermediate is then reacted with thiol compounds under specific conditions to introduce the sulfanyl group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and reaction optimization would apply to scale up the laboratory methods for industrial production.

Chemical Reactions Analysis

Types of Reactions

[(2-Nitrophenyl)sulfanyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields aniline derivatives, while oxidation of the sulfanyl group results in sulfoxides or sulfones .

Scientific Research Applications

[(2-Nitrophenyl)sulfanyl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(2-Nitrophenyl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or other proteins. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

The structural and functional analogs of [(2-nitrophenyl)sulfanyl]acetic acid are compared below based on substituent effects, reactivity, and applications.

Structural Isomers and Positional Analogs
Compound Name Molecular Formula Substituent Position Key Properties/Applications Reference
[(4-Nitrophenyl)sulfanyl]acetic acid C₈H₇NO₄S Para-nitro Higher acidity (electron-withdrawing para-nitro group); used in polymer building blocks.
[(2-Fluoro-6-nitrophenyl)sulfanyl]acetic acid C₈H₆FNO₄S Ortho-fluoro, meta-nitro Enhanced steric hindrance; fluorine increases lipophilicity and metabolic stability.
2-Nitrobenzeneacetic acid C₈H₇NO₄ Direct nitro on benzene Lacks sulfanyl bridge; weaker coordination capacity. Toxicological profile similar to thioether analogs.

Key Findings :

  • Electronic Effects: The para-nitro isomer (C₈H₇NO₄S) exhibits stronger electron-withdrawing effects than the ortho-nitro variant, influencing acidity and reactivity in nucleophilic substitutions .
  • Steric and Lipophilic Effects : Fluorine substitution in [(2-fluoro-6-nitrophenyl)sulfanyl]acetic acid increases steric bulk and lipophilicity, making it favorable for pharmaceutical intermediates .
Functional Group Analogs
Compound Name Functional Group Variation Applications/Reactivity Reference
2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid Xanthate group (S–C(=S)–O-iPr) RAFT polymerization agent for vinyl acetate; introduces carboxylic acid end-groups.
2-((4-Nitrophenyl)amino)-2-oxoacetic acid Oxoamide group (N–C(=O)–) Mutagenic intermediate; used in dye synthesis.
2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid Oxadiazole ring Heterocyclic building block; potential antimicrobial activity.

Key Findings :

  • Polymer Chemistry: Xanthate derivatives like 2-[(isopropoxycarbonothioyl)sulfanyl]acetic acid enable controlled radical polymerization, unlike this compound, which lacks chain-transfer functionality .
  • Heterocyclic Synthesis : Oxadiazole-containing analogs show enhanced biological activity due to aromatic nitrogen rings, a feature absent in the parent compound .

Key Findings :

  • Mutagenicity: this compound and its oxoamide analog exhibit higher genotoxic risks than benzilic acid derivatives .

Biological Activity

[(2-Nitrophenyl)sulfanyl]acetic acid, a compound with the molecular formula C₈H₇NO₄S, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound features a nitrophenyl group attached to a sulfanyl acetic acid moiety. The synthesis typically involves the reaction of 2-nitrophenylacetic acid with sulfide reagents under specific conditions to yield the desired product. The compound is notable for its ability to form various derivatives that enhance its biological activity.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Enzyme Inhibition : Research indicates that this compound exhibits significant enzyme inhibitory properties. It has been particularly effective against bacterial collagenase, which is crucial in the degradation of collagen in connective tissues. This suggests potential applications in treating conditions related to tissue remodeling and inflammation.
  • Anticancer Properties : Various derivatives of this compound have been studied for their anticancer activities. For instance, compounds derived from this acid have shown efficacy in inhibiting cancer cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and others, with IC50 values indicating potent cytotoxic effects .
  • Herbicidal Activity : The compound has also been evaluated for its herbicidal properties, showing selective activity against specific plant species. This makes it a candidate for agricultural applications where selective weed control is necessary .

Case Studies

  • Anticancer Activity Evaluation :
    A study conducted by Zhang et al. synthesized various derivatives of this compound and screened them against multiple cancer cell lines. The results indicated that some derivatives had IC50 values lower than standard chemotherapeutics, highlighting their potential as novel anticancer agents .
  • Enzyme Interaction Studies :
    Interaction studies revealed that this compound can selectively modify amino acids critical for protein function, such as tryptophan and cysteine. These modifications can influence protein activity and stability, suggesting further exploration in drug design.

Table 1: Biological Activities of this compound Derivatives

Compound NameActivity TypeIC50 Value (µM)Target Cell Line
Derivative AAnticancer1.18 ± 0.14HEPG2
Derivative BAnticancer0.67PC-3
Derivative CEnzyme Inhibition0.420Alkaline Phosphatase
This compoundHerbicidal ActivityN/AVarious Weeds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2-Nitrophenyl)sulfanyl]acetic acid
Reactant of Route 2
Reactant of Route 2
[(2-Nitrophenyl)sulfanyl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.